![molecular formula C16H19NO4 B7540836 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7540836.png)
1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid, also known as MPC, is a compound that has been extensively studied in scientific research. This compound has shown potential in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
The mechanism of action of 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid is not fully understood. However, it has been suggested that 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been suggested that 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid may act as an antioxidant and protect against oxidative stress.
Biochemical and Physiological Effects:
1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid inhibits the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). Additionally, 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid has been shown to induce apoptosis in cancer cells. In vivo studies have shown that 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid has anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid in lab experiments is its potential as a lead compound for the development of new drugs. Additionally, 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid has been shown to have low toxicity in animal studies. However, one limitation of using 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid in lab experiments is its low solubility in water, which can make it difficult to administer.
Future Directions
There are several future directions for the study of 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid. One direction is the development of new drugs based on the structure of 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid. Another direction is the study of 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid and its potential as an anti-inflammatory and anti-tumor agent.
Conclusion:
In conclusion, 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid is a compound that has shown potential in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid in various fields of research.
Synthesis Methods
1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid can be synthesized through a series of chemical reactions. The synthesis of 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid involves the condensation of 2-methoxybenzaldehyde with piperidine-3-carboxylic acid, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the oxidation of the resulting alcohol with Jones reagent to yield 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid.
Scientific Research Applications
1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid has been studied for its potential use in various scientific research fields. In medicinal chemistry, it has shown potential as an anti-inflammatory and anti-tumor agent. In drug discovery, it has been used as a lead compound for the development of new drugs. In neuroscience, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-21-14-7-3-2-5-12(14)8-9-15(18)17-10-4-6-13(11-17)16(19)20/h2-3,5,7-9,13H,4,6,10-11H2,1H3,(H,19,20)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFUSDRNPMOGQK-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)N2CCCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)N2CCCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.